DHODH Inhibition: A Class-Level Inference for Antiproliferative Activity
2-Cyano-N-[2-(trifluoromethyl)phenyl]acetamide is identified as an inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis crucial for rapidly dividing cells . While a specific IC50 value for this compound against DHODH is not publicly available, the established DHODH inhibitory activity of the parent drug leflunomide (IC50 = 2.5 μM) and its active metabolite teriflunomide (IC50 = 200 nM) [1] provides a quantitative benchmark. The ortho-substituted target compound is a structurally distinct analog within this class, and its DHODH inhibition profile is predicted to differ from both the parent drug and the para-substituted isomer (Leflunomide Impurity H, CAS 24522-30-3) due to altered binding pocket interactions .
| Evidence Dimension | DHODH enzyme inhibition |
|---|---|
| Target Compound Data | Inhibitor of DHODH (specific IC50 not reported) |
| Comparator Or Baseline | Leflunomide (CAS 75706-12-6): IC50 = 2.5 μM; Teriflunomide (CAS 163451-81-8): IC50 = 200 nM |
| Quantified Difference | Not quantifiable for target compound; class-level benchmark provided |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
This establishes the compound's relevance as a probe for pyrimidine metabolism studies and a potential scaffold for DHODH-targeted drug discovery, differentiating it from non-inhibitory analogs.
- [1] BindingDB. BDBM14712 (Teriflunomide). https://bdb8.ucsd.edu/bindingDB/chemsearch/advanced/advancedResults.jsp View Source
